5-amino-N-(2-methoxybenzyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-[(2-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-[(2-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkyne precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves the use of amination reactions, where the triazole intermediate is treated with amines under suitable conditions.
Attachment of the methoxyphenyl and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with methoxyphenyl and methylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-[(2-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-AMINO-N-[(2-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-AMINO-N-[(2-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
Uniqueness
5-AMINO-N-[(2-METHOXYPHENYL)METHYL]-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific triazole structure and the presence of both methoxyphenyl and methylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H22N6O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-amino-N-[(2-methoxyphenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O3/c1-13-7-9-15(10-8-13)23-17(27)12-26-19(21)18(24-25-26)20(28)22-11-14-5-3-4-6-16(14)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27) |
InChI Key |
PTXQTXBRQUNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N |
Origin of Product |
United States |
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